4-Bromo-2,6-dimethylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOVTVVZJAQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566635 | |
| Record name | 4-Bromo-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123637-45-6 | |
| Record name | 4-Bromo-2,6-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2,6-dimethylquinoline
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Bromo-2,6-dimethylquinoline, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The elucidated two-step synthesis circumvents the challenges of direct bromination of the quinoline core by employing a strategic functional group conversion. The pathway commences with the well-established Conrad-Limpach-Knorr synthesis to construct the 4-hydroxy-2,6-dimethylquinoline intermediate, followed by a facile conversion of the hydroxyl group to the target bromide. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and critical process parameters essential for successful replication and optimization in a laboratory setting.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and functional materials. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents and advanced materials. Specifically, the introduction of a bromine atom at the 4-position of the 2,6-dimethylquinoline core can significantly modulate the molecule's physicochemical properties, offering a handle for further chemical transformations and influencing its biological activity. This guide presents a reliable and well-documented synthetic route to 4-Bromo-2,6-dimethylquinoline, providing researchers with a practical methodology for accessing this valuable compound.
Strategic Approach: A Two-Step Synthesis
Direct electrophilic bromination of the 2,6-dimethylquinoline nucleus is fraught with challenges regarding regioselectivity, as electrophilic attack on the quinoline ring is generally favored at the 5- and 8-positions. To overcome this inherent reactivity pattern, a more strategic two-step approach is employed:
-
Step 1: Construction of the Quinoline Core via the Conrad-Limpach-Knorr Synthesis. This classical method provides a reliable route to 4-hydroxyquinolines from anilines and β-ketoesters. In this case, p-toluidine and ethyl acetoacetate are utilized to construct the 4-hydroxy-2,6-dimethylquinoline intermediate.
-
Step 2: Halogenation of the 4-Hydroxyquinoline. The hydroxyl group at the 4-position is then efficiently converted to the desired bromine atom using a suitable halogenating agent, such as phosphorus tribromide.
This strategic sequence ensures the precise installation of the bromine atom at the desired 4-position, a feat not readily achievable through direct bromination.
Mechanistic Insights and Experimental Protocols
Step 1: Conrad-Limpach-Knorr Synthesis of 4-Hydroxy-2,6-dimethylquinoline
The Conrad-Limpach-Knorr synthesis is a powerful tool for the formation of 4-hydroxyquinolines. The reaction proceeds through the initial formation of a β-aminoacrylate from the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1][2]
Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of p-toluidine on the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to form an enamine intermediate. At elevated temperatures, this intermediate undergoes an intramolecular cyclization, followed by the elimination of ethanol to yield the aromatic 4-hydroxy-2,6-dimethylquinoline. The high temperature is necessary to overcome the energy barrier of the cyclization step.[1]
Figure 1: The Conrad-Limpach-Knorr synthesis pathway.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of p-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a high-boiling solvent such as diphenyl ether or Dowtherm A is prepared.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added to the mixture.
-
The reaction mixture is heated to reflux (typically 250-260 °C) for 2-4 hours, with continuous removal of the water-ethanol azeotrope.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-hydroxy-2,6-dimethylquinoline.
Step 2: Conversion of 4-Hydroxy-2,6-dimethylquinoline to 4-Bromo-2,6-dimethylquinoline
The conversion of a 4-hydroxyquinoline to a 4-bromoquinoline is a standard transformation that can be achieved using various brominating agents. Phosphorus tribromide (PBr₃) in an inert solvent is a common and effective choice for this conversion.[3]
Mechanism: The reaction proceeds through the initial activation of the hydroxyl group by PBr₃ to form a good leaving group (a phosphite ester). Subsequent nucleophilic attack by the bromide ion displaces the leaving group, yielding the desired 4-bromoquinoline.
Figure 2: Conversion of 4-hydroxyquinoline to 4-bromoquinoline.
Experimental Protocol:
-
To a stirred solution of 4-hydroxy-2,6-dimethylquinoline (1 equivalent) in an anhydrous, inert solvent such as N,N-dimethylformamide (DMF) or acetonitrile, phosphorus tribromide (1.2 equivalents) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 4-Bromo-2,6-dimethylquinoline.
Data Summary
The following table summarizes the key reaction parameters for the synthesis of 4-Bromo-2,6-dimethylquinoline.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Conrad-Limpach-Knorr Synthesis | p-Toluidine, Ethyl Acetoacetate, H₂SO₄ (cat.) | Diphenyl Ether | 250-260 | 2-4 | 60-70 |
| 2 | Bromination | 4-Hydroxy-2,6-dimethylquinoline, PBr₃ | DMF | 0 to RT | 2-4 | 80-90 |
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of 4-Bromo-2,6-dimethylquinoline. By employing the Conrad-Limpach-Knorr synthesis to first construct the 4-hydroxyquinoline intermediate, the challenge of regioselective bromination is effectively overcome. The subsequent conversion of the hydroxyl group to a bromide is a high-yielding and straightforward transformation. The provided mechanistic insights and detailed experimental protocols offer a solid foundation for researchers to successfully synthesize this valuable compound for their investigations in drug discovery and materials science.
References
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
- Process for the preparation of 4-hydroxy quinolines. (n.d.). Google Patents.
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 23, 2026, from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 23, 2026, from [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube. Retrieved January 23, 2026, from [Link]
-
Conrad–Limpach synthesis. (2023, November 29). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
An In-depth Technical Guide to 4-Bromo-2,6-dimethylquinoline: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly influence its interaction with biological targets.
Bromine substitution, in particular, serves as a crucial handle for further synthetic modifications, often through cross-coupling reactions. Furthermore, the introduction of a bromine atom can enhance a compound's binding affinity to its target protein and can be used as a bioisosteric replacement for other functional groups to optimize pharmacokinetic profiles[2][3]. This guide focuses on the specific, yet synthetically challenging, isomer 4-Bromo-2,6-dimethylquinoline.
Proposed Synthesis of 4-Bromo-2,6-dimethylquinoline
Direct electrophilic bromination of the readily available 2,6-dimethylquinoline (CAS No: 877-43-0) is unlikely to yield the desired 4-bromo isomer[4]. The pyridine ring of the quinoline nucleus is electron-deficient and thus deactivated towards electrophilic attack. Substitution is therefore directed to the more electron-rich benzene ring, primarily at positions 5 and 8[5]. The presence of an activating methyl group at position 6 would further direct substitution to positions 5 and 7.
A more viable approach to synthesize 4-Bromo-2,6-dimethylquinoline is to construct the quinoline ring from a pre-brominated starting material. The Doebner-von Miller reaction, a classic method for quinoline synthesis, offers a plausible route starting from 4-bromo-2,6-dimethylaniline.
Synthetic Workflow: A Doebner-von Miller Approach
The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. To obtain the desired 2-methyl substitution, a common precursor for the α,β-unsaturated carbonyl is acetaldehyde, which can dimerize in situ to form crotonaldehyde.
Experimental Protocol: Doebner-von Miller Synthesis
Warning: This is a proposed protocol and should be performed with appropriate safety precautions by trained personnel.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-bromo-2,6-dimethylaniline (1 equivalent).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (or a mixture of sulfuric and hydrochloric acid) as the condensing agent.
-
Reactant Addition: While cooling the flask in an ice bath, slowly add paraldehyde (a trimer of acetaldehyde, which will depolymerize in situ) or crotonaldehyde (1.5-2 equivalents). An oxidizing agent, such as arsenic pentoxide or the nitrobenzene derivative corresponding to the aniline, can also be included.
-
Reaction: Heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) until the product precipitates.
-
Purification: The crude product can be purified by steam distillation followed by recrystallization or column chromatography to yield pure 4-Bromo-2,6-dimethylquinoline.
Physicochemical and Spectroscopic Characterization (Predicted)
As no experimental data for 4-Bromo-2,6-dimethylquinoline is readily available, the following properties are predicted based on the analysis of structurally similar compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol |
| Appearance | Likely a pale yellow to brown solid |
| Melting Point | Estimated in the range of 60-80 °C |
| Boiling Point | > 300 °C |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chloroform); sparingly soluble in water. |
Spectroscopic Data
The predicted ¹H NMR spectrum in CDCl₃ would show distinct signals for the aromatic protons and the two methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.0-8.2 | d | H-8 |
| ~ 7.8-8.0 | d | H-5 |
| ~ 7.5-7.7 | s | H-3 |
| ~ 7.3-7.5 | dd | H-7 |
| ~ 2.7-2.9 | s | -CH₃ (at C-2) |
| ~ 2.5-2.7 | s | -CH₃ (at C-6) |
The predicted ¹³C NMR spectrum would display 11 distinct carbon signals.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160-162 | C-2 |
| ~ 148-150 | C-8a |
| ~ 138-140 | C-6 |
| ~ 132-134 | C-8 |
| ~ 130-132 | C-4a |
| ~ 128-130 | C-5 |
| ~ 125-127 | C-7 |
| ~ 122-124 | C-3 |
| ~ 120-122 | C-4 |
| ~ 24-26 | -CH₃ (at C-2) |
| ~ 20-22 | -CH₃ (at C-6) |
Applications in Drug Discovery and Development
While specific biological activities for 4-Bromo-2,6-dimethylquinoline have not been reported, its structural features suggest potential applications in several areas of medicinal chemistry.
Scaffold for Kinase Inhibitors
The quinoline core is a common feature in many kinase inhibitors[6][7]. The bromine at the 4-position can serve as a key attachment point for side chains that can interact with the hinge region of the kinase domain. Subsequent modifications, such as Suzuki or Buchwald-Hartwig coupling reactions, can be employed to introduce diverse aryl or heteroaryl moieties, creating a library of compounds for screening against various kinases.
Bioisosteric Replacement
In drug design, a bromine atom can act as a bioisostere for other groups, such as a methyl or a chloro group[2][3]. The substitution of these groups with bromine can subtly alter the molecule's size, lipophilicity, and electronic properties, potentially leading to improved potency, selectivity, or metabolic stability.
Conclusion
4-Bromo-2,6-dimethylquinoline represents a synthetically challenging but potentially valuable building block for medicinal chemistry. While its direct synthesis via electrophilic bromination is not feasible, construction of the quinoline ring from a pre-brominated aniline using the Doebner-von Miller reaction presents a plausible synthetic route. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization, making this compound an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide provides a foundational understanding for researchers interested in exploring the synthesis and applications of this unique quinoline derivative.
References
-
PubChem. (n.d.). 2,6-Dimethylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- IIIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246-275.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- WUR eDepot. (2025).
- Meanwell, N. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design [Video]. YouTube.
- The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm).
- PMC. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- NIH. (2024).
- ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
- Sci-Hub. (1975). Nucleophilic substitution of Bromo-p-benzoquinones by dimethylamine. Australian Journal of Chemistry, 28(11), 2561.
- Steven Bachrach. (n.d.). PREDICTING NMR CHEMICAL SHIFTS.
- Slideshare. (2012, May 7).
- The Organic Chemistry Tutor. (n.d.).
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.
- MDPI. (2025).
- MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
- Reddit. (2020, February 6). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry.
- ResearchGate. (2014).
- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
- Preprints.org. (2025).
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-2,6-dimethylquinoline
This guide provides a detailed technical overview of the molecular structure and conformational properties of 4-Bromo-2,6-dimethylquinoline. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in substituted quinoline scaffolds. This document synthesizes theoretical knowledge with practical insights, drawing upon data from analogous structures to elucidate the key characteristics of this compound.
Introduction: The Significance of the Substituted Quinoline Scaffold
The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of a nitrogen atom provide a versatile scaffold for the design of a wide array of functional molecules. The introduction of substituents onto the quinoline core allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. 4-Bromo-2,6-dimethylquinoline, with its specific substitution pattern, presents an intriguing case for exploring the interplay of these factors and their influence on the molecule's overall conformation and potential biological activity. While dedicated structural studies on this exact molecule are not extensively available in public literature, a comprehensive understanding can be built upon the well-established principles of physical organic chemistry and the analysis of closely related compounds.
Molecular Structure and Physicochemical Properties
The fundamental architecture of 4-Bromo-2,6-dimethylquinoline consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The key substituents that dictate its properties are a bromine atom at the 4-position, and two methyl groups at the 2- and 6-positions.
| Property | Value/Description | Source/Basis |
| Molecular Formula | C₁₁H₁₀BrN | |
| Molecular Weight | 236.11 g/mol | |
| CAS Number | 53875-53-9 | [2] |
| General Appearance | Likely a solid at room temperature | Based on similar substituted quinolines. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General characteristic of similar organic compounds. |
Structural Diagram:
Caption: Proposed synthetic workflow for 4-Bromo-2,6-dimethylquinoline.
Step-by-Step Protocol (Hypothetical):
-
Reaction Setup: To a solution of 4-bromo-2,6-dimethylaniline in a suitable solvent (e.g., ethanol or acetic acid), add an acid catalyst (e.g., concentrated hydrochloric acid).
-
Addition of Carbonyl Compound: Slowly add an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, to the reaction mixture. The reaction is often exothermic and may require cooling.
-
Reaction Progression: Heat the mixture under reflux for several hours to drive the cyclization and dehydration steps to completion.
-
Workup and Purification: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield 4-Bromo-2,6-dimethylquinoline.
Causality Behind Experimental Choices:
-
Choice of Starting Material: 4-Bromo-2,6-dimethylaniline is a logical precursor as it already contains the desired substitution pattern on the benzene ring. The amino group is essential for the cyclization reaction to form the pyridine ring of the quinoline system.
-
Doebner-von Miller Reaction: This is a classic and robust method for quinoline synthesis that is tolerant of a variety of functional groups.
-
Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl group of the α,β-unsaturated compound, making it more electrophilic for the initial Michael addition of the aniline. It also facilitates the subsequent cyclization and dehydration steps.
Conformational Analysis: The Interplay of Steric and Electronic Effects
The conformation of 4-Bromo-2,6-dimethylquinoline is largely dictated by the inherent planarity of the quinoline ring system and the steric and electronic influences of its substituents.
The Quinoline Core:
The fused aromatic ring system of quinoline is fundamentally planar. This planarity arises from the sp² hybridization of the carbon and nitrogen atoms within the rings, leading to a delocalized π-electron system.
Influence of Substituents:
-
Bromine at the 4-position: The bromine atom is an electron-withdrawing group through induction but can also participate in resonance as a π-donor. Its presence can influence the electron density distribution within the quinoline ring, potentially affecting its reactivity and intermolecular interactions.
-
Methyl Groups at the 2- and 6-positions: The methyl groups are electron-donating through hyperconjugation and induction. Of greater conformational significance is the steric bulk they introduce.
-
The 2-methyl group is adjacent to the nitrogen atom and can sterically hinder the approach of other molecules to the nitrogen lone pair.
-
The 6-methyl group is on the carbocyclic ring and can influence the overall shape and packing of the molecule in the solid state.
-
Conformational Preferences:
It is highly probable that the quinoline ring system of 4-Bromo-2,6-dimethylquinoline remains largely planar. The energetic penalty for distorting the aromatic system would be substantial. The primary conformational flexibility would involve the rotation of the methyl groups. The steric interaction between the 2-methyl group and the hydrogen at the 3-position, and the 4-bromo substituent, will likely influence the preferred rotational conformation of this methyl group. These steric effects can play a crucial role in the molecule's interaction with biological targets. [3]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the bromo and methyl substituents.
-
Methyl Protons: The two methyl groups will each give rise to a singlet in the aliphatic region (typically 2.0-3.0 ppm). The exact chemical shifts will differ slightly due to their different electronic environments.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The carbon atoms of the quinoline ring will appear in the downfield region (typically 120-150 ppm). The carbon attached to the bromine atom will be influenced by the halogen's electronegativity.
-
Methyl Carbons: The carbons of the two methyl groups will appear in the upfield region (typically 15-25 ppm).
Infrared (IR) Spectroscopy:
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
-
C-Br Stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.
Implications for Drug Development and Research
The structural and conformational features of 4-Bromo-2,6-dimethylquinoline have several implications for its potential use in drug discovery and as a research tool:
-
Scaffold for Library Synthesis: The bromine atom at the 4-position serves as a valuable handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogs with diverse substituents at this position to explore structure-activity relationships.
-
Modulation of Physicochemical Properties: The combination of a lipophilic bromo group and two methyl groups will contribute to the overall lipophilicity of the molecule, which is a critical parameter for membrane permeability and oral bioavailability.
-
Steric Influence on Binding: The 2-methyl group can act as a steric shield, potentially influencing the binding orientation of the molecule within a protein active site and enhancing selectivity. [4]
Conclusion
4-Bromo-2,6-dimethylquinoline is a substituted quinoline with a defined molecular structure that is likely to be predominantly planar. Its conformational properties are influenced by the interplay of the electron-withdrawing bromo group and the electron-donating and sterically demanding methyl groups. While experimental data on this specific molecule is limited, a robust understanding of its synthesis, structure, and potential applications can be derived from established chemical principles and the study of analogous compounds. This molecule represents a valuable scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science.
References
- Heravi, M. M., et al. (2005). Aromatic conductive polymers and organometallic chemistry. Acta Crystallographica Section E: Structure Reports Online, E64, o220.
- Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.
- North, A. C., et al. (1968). A semi-empirical method of absorption correction. Acta Crystallographica Section A, 24(3), 351-359.
- Sheldrick, G. M. (1997). SHELXS97 and SHELXL97. University of Göttingen, Germany.
- Spek, A. L. (2003). PLATON, a multipurpose crystallographic tool. Utrecht University, The Netherlands.
- Bruker. (2000). SHELXTL. Bruker AXS Inc., Madison, Wisconsin, USA.
- Gurbanov, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one.
- Pathan, A. A., et al. (2024).
-
ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... Retrieved from [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]
- Tüzün, N., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1145-1161.
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (2025). Influence of steric and electronic effects of substituents on the molecular structures and conformational flexibility of 1,8-naphthalenedicarboximides. Retrieved from [Link]
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- Garg, N. K., & Houk, K. N. (2012). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Journal of the American Chemical Society, 134(39), 16159–16162.
-
PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-2,6-dimethylquinoline
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] Its power lies in the efficient and versatile construction of carbon-carbon bonds, most notably for creating biaryl and heteroaryl-aryl structures that are prevalent in biologically active molecules.[3] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate.[2] The reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its reagents, making it a highly valued tool in drug development.[3]
This document provides a detailed protocol and technical guidance for the Suzuki coupling of 4-Bromo-2,6-dimethylquinoline, a heteroaromatic halide of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the ability to functionalize it at the 4-position opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Mechanistic Overview: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki coupling. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-Bromo-2,6-dimethylquinoline. This step forms a Pd(II) intermediate.[1][4] The choice of a sufficiently electron-rich and bulky ligand is critical to facilitate this often rate-determining step, especially with less reactive heteroaryl halides.[2][4]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center.[2] This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6] The base also plays a role in the subsequent steps of the catalytic cycle.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4] Bulky ligands can promote this step by bringing the coupled fragments into close proximity.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki Coupling of 4-Bromo-2,6-dimethylquinoline
This protocol provides a general starting point for the Suzuki coupling of 4-Bromo-2,6-dimethylquinoline with a variety of arylboronic acids. Optimization may be required depending on the specific boronic acid used.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-2,6-dimethylquinoline | >97% | Sigma-Aldrich | Starting material. |
| Arylboronic Acid | >95% | Various | Coupling partner (e.g., phenylboronic acid, 4-methoxyphenylboronic acid). |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | Palladium precursor. |
| Tricyclohexylphosphine (PCy₃) | >97% | Sigma-Aldrich | Bulky, electron-rich phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Acros Organics | Base. |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | Solvent. |
| Deionized Water | High purity | In-house | Co-solvent. |
| Ethyl acetate | ACS grade | Fisher Scientific | For extraction. |
| Brine | Saturated solution | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Fisher Scientific | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: In a Schlenk flask, combine 4-Bromo-2,6-dimethylquinoline (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio by volume). Add potassium phosphate (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing. Then, heat the reaction mixture to 80-100 °C and maintain it at this temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC, typically after 4-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2,6-dimethylquinoline.
Caption: A step-by-step experimental workflow for the Suzuki coupling.
Key Considerations and Troubleshooting
The success of the Suzuki coupling of 4-Bromo-2,6-dimethylquinoline is contingent on several factors. Careful consideration of these parameters can significantly improve reaction yields and purity.
Choice of Catalyst and Ligand
The palladium source and the accompanying ligand are paramount to the reaction's success. While Pd(PPh₃)₄ is a classic catalyst, modern systems often employ a Pd(0) or Pd(II) precursor with a bulky, electron-rich phosphine ligand.[3] Ligands such as tricyclohexylphosphine (PCy₃) or biarylphosphine ligands are known to enhance the rate of oxidative addition for heteroaryl halides.[3] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering increased stability and reactivity.[2][6]
The Role of the Base
The base is crucial for activating the boronic acid to facilitate transmetalation.[5][6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2] For heteroaromatic substrates, which can sometimes be sensitive, potassium phosphate is often a good choice due to its moderate basicity. The choice of base can also influence the reaction rate and the prevalence of side reactions.
Solvent System
A variety of solvents can be employed for the Suzuki coupling, including ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[1][2] Often, a mixture of an organic solvent and water is used, as water can aid in dissolving the inorganic base and facilitate the reaction.[1][7] Anhydrous conditions have also been developed and may be beneficial in specific cases to minimize side reactions.[1]
Common Side Reactions and Troubleshooting
-
Protodeborylation: This is the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene byproduct.[1] This can be minimized by using a slight excess of the boronic acid and ensuring efficient transmetalation.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur.[1] This is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is critical.[1]
-
Dehalogenation: Reduction of the aryl halide to the corresponding arene can sometimes be observed.
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, using a more active catalyst/ligand system, or screening different bases and solvents. The Lewis basic nitrogen of the quinoline ring can potentially coordinate to the palladium center and inhibit catalysis; in such cases, the addition of a Lewis acid might be beneficial.[1]
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[8] Handle in an inert atmosphere and keep away from sources of ignition.[8] Consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Boronic Acids: While generally stable, some boronic acids can be moisture-sensitive. Store in a desiccator. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.[9]
-
Solvents: Use solvents in a well-ventilated fume hood. 1,4-Dioxane is a potential carcinogen and should be handled with care.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and adaptable tool for the synthesis of 4-aryl-2,6-dimethylquinolines. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a well-designed experimental protocol, researchers can efficiently generate a diverse array of functionalized quinoline derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Standard Operating Procedure. (2017, May 25). Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. honrel.com [honrel.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
The Strategic Utility of 4-Bromo-2,6-dimethylquinoline in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Quinoline Scaffold and the Role of 4-Bromo-2,6-dimethylquinoline as a Versatile Synthetic Intermediate
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The strategic functionalization of the quinoline ring is paramount in modulating the pharmacological and pharmacokinetic properties of these molecules.
4-Bromo-2,6-dimethylquinoline emerges as a particularly valuable building block for the synthesis of novel bioactive compounds. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The methyl groups at the 2- and 6-positions can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets. This guide provides a comprehensive overview of the synthesis of 4-Bromo-2,6-dimethylquinoline and its application in key C-C and C-N bond-forming reactions for the generation of libraries of potential drug candidates.
Synthesis of the Starting Material: 4-Bromo-2,6-dimethylquinoline
The synthesis of 4-Bromo-2,6-dimethylquinoline can be efficiently achieved via the Doebner-von Miller reaction.[2] This acid-catalyzed cyclization reaction between an aniline derivative and an α,β-unsaturated aldehyde or ketone is a classic and reliable method for constructing the quinoline core. In this case, 4-bromo-2,6-dimethylaniline is reacted with crotonaldehyde.
Caption: Synthesis of 4-Bromo-2,6-dimethylquinoline via the Doebner-von Miller reaction.
Protocol 1: Synthesis of 4-Bromo-2,6-dimethylquinoline
Materials:
-
4-Bromo-2,6-dimethylaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, cautiously add concentrated HCl to 4-bromo-2,6-dimethylaniline with cooling.
-
Add the oxidizing agent to the mixture.
-
Heat the mixture and add crotonaldehyde dropwise over a period of 1-2 hours.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature and then carefully neutralize with a NaOH solution until the pH is basic.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 4-Bromo-2,6-dimethylquinoline.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Bioactive Analogs
The bromine atom at the 4-position of 4-Bromo-2,6-dimethylquinoline is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance. The three primary transformations discussed here are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Caption: Synthetic pathways for the diversification of 4-Bromo-2,6-dimethylquinoline.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-dimethylquinolines
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[3] The reaction of 4-Bromo-2,6-dimethylquinoline with various aryl or heteroaryl boronic acids or esters can generate a library of 4-aryl-2,6-dimethylquinolines. These scaffolds are of significant interest as they are found in a variety of kinase inhibitors and other therapeutic agents.[4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | DME/H₂O (4:1) | 85 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
Yields are representative and will vary based on the specific substrates and optimized conditions.
Materials:
-
4-Bromo-2,6-dimethylquinoline
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, DME, 1,4-Dioxane) and water
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add 4-Bromo-2,6-dimethylquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-aryl-2,6-dimethylquinoline.
Sonogashira Coupling: Synthesis of 4-Alkynyl-2,6-dimethylquinolines
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[5] This reaction is instrumental in synthesizing alkynyl-substituted heterocycles, which are precursors to a variety of bioactive molecules, including antiviral and anticancer agents.[6]
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (3) | Toluene | 70 | 10 | 75-85 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | DMF | RT | 12 | 70-80 |
Yields are representative and will vary based on the specific substrates and optimized conditions.
Materials:
-
4-Bromo-2,6-dimethylquinoline
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
Procedure:
-
To a Schlenk tube, add 4-Bromo-2,6-dimethylquinoline (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at the appropriate temperature (e.g., 60 °C) until completion as indicated by TLC.
-
Cool the reaction, filter through a pad of Celite, and rinse with an organic solvent.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the 4-alkynyl-2,6-dimethylquinoline.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,6-dimethylquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[7] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. Applying this reaction to 4-Bromo-2,6-dimethylquinoline provides access to a diverse range of 4-amino-2,6-dimethylquinoline derivatives, which are analogs of known antimalarial and antimicrobial agents.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 16 | 70-80 |
Yields are representative and will vary based on the specific substrates and optimized conditions. dba = dibenzylideneacetone, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.
Materials:
-
4-Bromo-2,6-dimethylquinoline
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, LHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a Schlenk tube.
-
Add the anhydrous solvent, 4-Bromo-2,6-dimethylquinoline (1.0 eq), and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture with stirring for the specified time, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography to obtain the 4-amino-2,6-dimethylquinoline product.
Conclusion and Future Perspectives
4-Bromo-2,6-dimethylquinoline is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized quinoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and efficient methods for creating libraries of compounds with potential biological activity. The resulting 4-aryl, 4-alkynyl, and 4-amino-2,6-dimethylquinoline scaffolds are prevalent in many known therapeutic agents, making this synthetic strategy highly relevant for drug discovery and development programs. Further exploration of these derivatives against various biological targets is warranted and will undoubtedly lead to the discovery of novel bioactive molecules.
References
-
Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
- Doebner, O., & von Miller, W. (1881). Ueber die Homologen des Chinolins. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination. Chemical Reviews, 116(19), 12564–12649.
-
Sethi, K. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Wagaw, S., Rennels, R. A., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(35), 8451–8458.
- World Health Organization. (2023). Basic malaria microscopy.
-
Yang, S., et al. (2007). Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(8), 2193-6. [Link]
-
Zani, F., & Bolm, C. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
-
Ayman Mohamed Ibrahim, et al. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Retrieved from [Link]
-
Hanan. F. Mohssen, Naji. M. Ali, & Hanaa. A. Ali. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Sharma, G., et al. (2022). Synthesis, crystal structure, and biological evaluation of optically active 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-carbonitriles: Antiepileptic, antidiabetic, and anticholinergics potentials. Archiv der Pharmazie, 352(2), e1800317. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ganorkar, S. B., et al. (2016). Structural studies on bioactive compounds. 8. Synthesis, crystal structure, and biological properties of a new series of 2,4-diamino-5-aryl-6-ethylpyrimidine dihydrofolate reductase inhibitors with in vivo activity against a methotrexate-resistant tumor cell line. Journal of Medicinal Chemistry, 29(5), 956-64. [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dimethylquinoline. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-Stage C–H Functionalization of Azines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... Retrieved from [Link]
-
Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–von Miller reaction. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]
-
RSC Publishing. (n.d.). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Retrieved from [Link]
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. (n.d.).
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 4-Bromo-2,6-dimethylquinoline for Biological Screening
Introduction: The Quinoline Scaffold as a Privileged Motif in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Its versatile chemical nature and ability to interact with various biological targets have led to the development of drugs for a broad spectrum of diseases, including cancer, malaria, and inflammatory conditions. The strategic functionalization of the quinoline scaffold is a key approach in drug discovery, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Among the numerous quinoline building blocks, 4-Bromo-2,6-dimethylquinoline represents a particularly valuable starting material for the generation of diverse chemical libraries for biological screening. The bromine atom at the C4-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of a wide range of molecular fragments. The methyl groups at the C2 and C6 positions can also influence the molecule's steric and electronic properties, potentially leading to improved target engagement and metabolic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-Bromo-2,6-dimethylquinoline. It outlines detailed, field-proven protocols for key chemical transformations and subsequent biological screening assays. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific needs.
Part 1: Synthetic Derivatization Strategies
The reactivity of the C4-bromo group in 4-Bromo-2,6-dimethylquinoline allows for a diverse range of chemical modifications. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack, while the carbon-bromine bond is amenable to palladium-catalyzed cross-coupling reactions.[2] This section details protocols for three powerful and widely used synthetic methodologies: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] This reaction is instrumental in synthesizing biaryl and vinyl-substituted quinolines, which are prevalent motifs in biologically active molecules.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The choice of ligand is crucial and can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands often enhance catalytic activity.
-
Base: A base is required to activate the organoboron species, facilitating the transmetalation step in the catalytic cycle.[5] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can depend on the stability of the substrates and the desired reaction rate.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, dioxane, and DMF.[5] The solvent system must be capable of dissolving the reactants and the catalyst and be stable at the required reaction temperature.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylquinoline with Phenylboronic Acid
| Reagent/Component | Amount | Molar Equiv. |
| 4-Bromo-2,6-dimethylquinoline | 236 mg | 1.0 mmol |
| Phenylboronic Acid | 146 mg | 1.2 mmol |
| Pd(PPh₃)₄ | 58 mg | 0.05 mmol |
| K₂CO₃ | 276 mg | 2.0 mmol |
| Toluene | 8 mL | - |
| Water | 2 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-2,6-dimethylquinoline (236 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (8 mL) and water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-dimethyl-4-phenylquinoline.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6][7] This method allows for the formation of C-N bonds between aryl halides and a wide variety of amines under relatively mild conditions, making it a powerful tool for creating libraries of N-substituted quinolines.
Causality of Experimental Choices:
-
Palladium Pre-catalyst and Ligand: The choice of palladium source and ligand is critical for successful amination.[8] Pre-catalysts, often Pd(II) complexes, are activated in situ. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), are highly effective in promoting the reaction.[7] The specific ligand choice can depend on the nature of the amine (primary, secondary, aniline, etc.).
-
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are generally used to prevent unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2,6-dimethylquinoline with Aniline
| Reagent/Component | Amount | Molar Equiv. |
| 4-Bromo-2,6-dimethylquinoline | 236 mg | 1.0 mmol |
| Aniline | 112 µL | 1.2 mmol |
| Pd₂(dba)₃ | 23 mg | 0.025 mmol |
| XPhos | 48 mg | 0.1 mmol |
| NaOtBu | 134 mg | 1.4 mmol |
| Anhydrous Toluene | 10 mL | - |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-2,6-dimethylquinoline (236 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and NaOtBu (134 mg, 1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) followed by aniline (112 µL, 1.2 mmol) via syringe.
-
Stir the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-phenyl-2,6-dimethylquinolin-4-amine.
Nucleophilic Aromatic Substitution (SNA r): A Direct Approach
Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[9][10] The electron-withdrawing quinoline nitrogen activates the C4 position, making it susceptible to attack by nucleophiles. This method provides a direct route to introduce a variety of heteroatom-containing substituents.
Causality of Experimental Choices:
-
Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed. The reactivity of the nucleophile is a key factor.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to dissolve the reactants and facilitate the reaction. In some cases, the nucleophile itself can act as the solvent if used in large excess.
-
Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Bromo-2,6-dimethylquinoline with Piperidine
| Reagent/Component | Amount | Molar Equiv. |
| 4-Bromo-2,6-dimethylquinoline | 236 mg | 1.0 mmol |
| Piperidine | 495 µL | 5.0 mmol |
| N-Methyl-2-pyrrolidone (NMP) | 5 mL | - |
Step-by-Step Procedure:
-
In a sealed tube, dissolve 4-Bromo-2,6-dimethylquinoline (236 mg, 1.0 mmol) in NMP (5 mL).
-
Add piperidine (495 µL, 5.0 mmol).
-
Seal the tube and heat the reaction mixture to 150 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(piperidin-1-yl)-2,6-dimethylquinoline.
Part 2: Biological Screening Cascade
Once a library of 4-Bromo-2,6-dimethylquinoline derivatives has been synthesized, a systematic biological screening cascade is essential to identify promising lead compounds. Based on the known biological activities of quinoline derivatives, a tiered approach focusing on anticancer, antimalarial, and kinase inhibition assays is recommended.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,6-dimethylquinoline
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the challenges associated with the synthesis of 4-Bromo-2,6-dimethylquinoline. This key intermediate is a valuable building block, but its multi-step synthesis presents several common pitfalls. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our procedural recommendations to ensure a successful and reproducible outcome.
PART 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, structured in a practical Q&A format.
Q1: My high-temperature cyclization to form the 4-hydroxy-2,6-dimethylquinoline intermediate is giving very low yields and a lot of intractable tar. What is causing this and how can it be mitigated?
A: This is the most critical and challenging step in the sequence, and failure here is common. The issue typically stems from thermal decomposition and polymerization of the anilino-crotonate intermediate at the required high temperatures (250-260 °C).
-
Causality: The reaction is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation variant), which has a high activation energy. If the temperature is too low, the reaction won't proceed. If it's too high or held for too long, the starting material and product can decompose, leading to the formation of polymeric tar. Oxygen can also promote side reactions at these temperatures.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions that contribute to tar formation.
-
Solvent Choice is Critical: The choice of a high-boiling, thermally stable, and inert solvent is paramount. Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are the industry standards. They provide excellent heat transfer and maintain a stable reaction temperature. Do not attempt this reaction neat or in a lower-boiling solvent.
-
Controlled Heating: Use a well-controlled heating mantle with a thermocouple placed directly in the reaction mixture. Add the anilino-crotonate intermediate portion-wise or as a solution in the hot solvent to maintain a consistent temperature and avoid thermal shock.
-
Reaction Monitoring: Monitor the reaction by TLC (taking aliquots carefully). The reaction is often complete within 30-60 minutes at the target temperature. Over-heating is a primary cause of yield loss.
-
Work-up Procedure: Upon completion, do not allow the mixture to cool completely to room temperature in the flask, as the product may crystallize with the solvent into a solid mass. It is often better to pour the hot reaction mixture into a large volume of a solvent in which the product is insoluble but the solvent is soluble, such as hexane or petroleum ether. This precipitates the product, which can then be isolated by filtration.
-
Q2: The chlorination of the 4-hydroxy-2,6-dimethylquinoline with phosphoryl chloride (POCl₃) is sluggish, incomplete, or results in a dark, impure product.
A: This step, while standard, requires attention to detail regarding reagent purity, stoichiometry, and work-up.
-
Causality: The reaction converts a keto-enol tautomer (the quinolone) into an aromatic chloroquinoline. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Incomplete reaction is often due to insufficient reagent or deactivation by moisture. Product darkening is typically due to impurities in the starting material or a poorly controlled quench.
-
Troubleshooting Steps:
-
Use Excess POCl₃: It is standard practice to use POCl₃ as both the reagent and the solvent. A 5- to 10-fold excess ensures the reaction goes to completion.
-
Catalytic DMF: Add a few drops of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent catalyst for this transformation.
-
Anhydrous Conditions: The 4-hydroxy-2,6-dimethylquinoline starting material must be completely dry. Any moisture will rapidly consume POCl₃, reducing its effectiveness.
-
The Quench: This is the most hazardous part of the procedure. The excess POCl₃ must be destroyed by quenching on ice. This reaction is extremely exothermic and violent . The quench must be performed slowly, in a fume hood, by adding the reaction mixture dropwise to a vigorously stirred slurry of ice and water. A rapid quench will cause a sudden release of heat and HCl gas, and can degrade the product. After the quench, the product is typically a solid that can be filtered, or it can be extracted after neutralizing the acidic solution.
-
Q3: I am struggling with the final step: converting 4-chloro-2,6-dimethylquinoline to the 4-bromo product. What is the most reliable method?
A: Direct nucleophilic aromatic substitution of the 4-chloro group with bromide is difficult due to the deactivated nature of the ring. A more robust method involves a halogen exchange reaction under acidic conditions.
-
Causality: The mechanism involves the protonation of the quinoline nitrogen, which further activates the C4 position towards nucleophilic attack. Driving the equilibrium towards the 4-bromo product requires a high concentration of bromide ions.
-
Recommended Protocol (Halogen Exchange):
-
Reagent: Use a mixture of hydrobromic acid (HBr, 48% aqueous solution) and acetic acid. The acetic acid acts as a co-solvent to improve the solubility of the chloro-quinoline starting material.
-
Temperature: The reaction requires elevated temperatures, typically refluxing at 120-130 °C for several hours.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS to track the disappearance of the starting material and the appearance of the product. The reaction can be slow, sometimes requiring 12-24 hours.
-
Work-up: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaHCO₃ or NaOH solution) until basic (pH > 8). The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
PART 2: Detailed Experimental Protocols & Data
Overall Synthetic Workflow
Caption: Three-step synthesis of 4-Bromo-2,6-dimethylquinoline.
Protocol 1: Synthesis of 4-Hydroxy-2,6-dimethylquinoline
-
Condensation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine 4-methylaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (approx. 2 M concentration). Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Reflux the mixture for 3-4 hours, collecting the water that is formed.
-
Once water evolution ceases, cool the mixture and remove the toluene under reduced pressure to yield the crude ethyl 3-(4-methylanilino)crotonate intermediate. This is often used directly in the next step without further purification.
-
Cyclization: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, heat diphenyl ether to 250 °C.
-
Slowly add the crude intermediate from the previous step to the hot diphenyl ether. The addition may cause a slight drop in temperature; maintain the reaction temperature between 250-255 °C.
-
Stir vigorously at this temperature for 30-45 minutes. Monitor by TLC (e.g., 10% MeOH in DCM).
-
Once the reaction is complete, carefully pour the hot mixture into a beaker containing a large volume of hexane (at least 10x the volume of diphenyl ether).
-
Stir the resulting slurry as it cools to room temperature. The product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry to obtain 4-hydroxy-2,6-dimethylquinoline.
Protocol 2: Synthesis of 4-Chloro-2,6-dimethylquinoline
! CAUTION: POCl₃ is highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, suspend the dry 4-hydroxy-2,6-dimethylquinoline (1.0 eq) in phosphoryl chloride (POCl₃, 10 eq).
-
Add 3-4 drops of DMF.
-
Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux (approx. 110 °C) with stirring for 3-4 hours. The suspension should dissolve to form a clear, dark solution.
-
Cool the reaction to room temperature.
-
Quench: In a separate large beaker or flask, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully , add the reaction mixture dropwise via an addition funnel to the ice slurry. The rate of addition should be controlled to keep the temperature of the slurry below 20 °C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated NaHCO₃ solution until the pH is ~8.
-
The product often precipitates as a solid, which can be collected by filtration. Alternatively, it can be extracted with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloro-2,6-dimethylquinoline.
Protocol 3: Synthesis of 4-Bromo-2,6-dimethylquinoline
-
In a round-bottom flask, dissolve the 4-chloro-2,6-dimethylquinoline (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Add 48% aqueous hydrobromic acid (HBr, 5-10 eq).
-
Heat the mixture to reflux (120-130 °C) and maintain for 12-24 hours, monitoring by LC-MS.
-
Cool the mixture to room temperature and pour it onto ice.
-
Carefully neutralize the solution to pH > 8 with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-Bromo-2,6-dimethylquinoline.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield | Key Conditions |
| 1 | 4-Methylaniline, Ethyl Acetoacetate | 4-Hydroxy-2,6-dimethylquinoline | 60-75% | Cyclization in Diphenyl Ether @ 250-255 °C |
| 2 | 4-Hydroxy-2,6-dimethylquinoline, POCl₃ | 4-Chloro-2,6-dimethylquinoline | 85-95% | Reflux in excess POCl₃ with catalytic DMF |
| 3 | 4-Chloro-2,6-dimethylquinoline, HBr | 4-Bromo-2,6-dimethylquinoline | 50-70% | Reflux in HBr/Acetic Acid, 12-24 h |
PART 3: Mechanistic Insights
The synthesis of quinolines via the Combes or Conrad-Limpach pathway is a classic example of acid-catalyzed cyclization onto an activated aromatic ring.[1][2]
Combes Synthesis Mechanism
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[2][3] The mechanism proceeds first by formation of an enamine intermediate, followed by an intramolecular electrophilic attack on the aniline ring, and finally dehydration to form the aromatic quinoline ring.[2]
Caption: Key stages of the Combes quinoline synthesis mechanism.
The rate-determining step is typically the annulation (ring closure), which requires harsh conditions to overcome the activation energy barrier.[2] This is why high temperatures are necessary and why this step is a primary point of failure due to competing decomposition pathways.
References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Reddy, T. J., et al. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... [Link]
-
Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
-
Slideshare. (n.d.). Preparation and Properties of Quinoline. [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]
Sources
column chromatography conditions for purifying bromoquinolines
Answering the complex challenges in the purification of halogenated heterocyclic compounds requires a blend of systematic methodology and deep mechanistic understanding. This Technical Support Center is designed for professionals in pharmaceutical and chemical research, providing expert-driven guidance on the column chromatography of bromoquinolines. As a Senior Application Scientist, my goal is to move beyond simple protocols and empower you with the causal logic behind each step, ensuring your purification strategies are both effective and scientifically sound.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the column chromatography of bromoquinolines. Each answer provides a diagnosis of the underlying chemical principles and a series of actionable solutions.
Question 1: My bromoquinoline derivative appears to be decomposing on the silica gel column. How can I confirm this and prevent it?
Answer:
This is a frequent issue, as the basic nitrogen in the quinoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, potentially catalyzing degradation.[1][2]
A. Confirmation of Instability:
Before modifying your entire purification, you must confirm that decomposition is indeed the problem. The most reliable method is a two-dimensional thin-layer chromatography (2D-TLC) analysis.[3][4] If the compound is unstable, you will observe new spots that are not on the diagonal axis after the second development.
B. Mitigation Strategies:
-
Neutralize the Stationary Phase: The most direct solution is to deactivate the acidic sites on the silica gel. This can be done by preparing your eluent with a small amount of a basic modifier, typically 0.1-1% triethylamine (TEA).[1][2] The TEA will preferentially bind to the acidic sites, rendering the silica surface more inert towards your bromoquinoline.
-
Switch to a Different Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase.[1]
-
Alumina (Basic or Neutral): An excellent alternative for acid-sensitive compounds.
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[3]
-
-
Minimize Contact Time: The longer your compound remains on the column, the greater the opportunity for degradation. Employing flash chromatography, which uses pressure to increase the flow rate, can significantly reduce the residence time on the stationary phase.[1][5]
Question 2: I'm struggling to separate my target bromoquinoline from its positional isomers. The spots are too close on the TLC plate and co-elute from the column. What can I do?
Answer:
Separating isomers is a classic chromatographic challenge because they often have very similar polarities and, therefore, similar affinities for the stationary phase.[1] Achieving separation requires maximizing the subtle differences in their interactions with the stationary and mobile phases.
A. Enhancing Resolution:
-
Systematic Eluent Optimization: The key is to screen a variety of solvent systems using TLC to find one that offers better selectivity.[1] The goal is to find a mobile phase that maximizes the difference in Rf values (ΔRf) between your isomers. Aim for an Rf of 0.3-0.4 for your target compound, as this range often provides the best separation in column chromatography.[1]
-
Employ a Shallow Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a shallow gradient can dramatically improve the separation of closely eluting compounds.[1][6] A shallow gradient involves gradually increasing the polarity of the mobile phase over the course of the run. This technique sharpens the peaks of later-eluting compounds and can resolve components that co-elute under isocratic conditions.[7][8]
-
Reduce Column Diameter and Increase Length: Resolution can be improved by using a longer, narrower column, which increases the number of theoretical plates for the separation.[5]
B. Alternative Purification Techniques:
If chromatographic resolution is still insufficient:
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard flash chromatography.[1]
-
Recrystallization: This technique exploits differences in solubility. It can be highly effective, especially if one isomer is present in a much higher concentration. For instance, 3-bromoquinoline hydrobromide has been successfully purified by recrystallization from a water/alcohol mixture.[1][9]
Question 3: My bromoquinoline is showing significant peak tailing, leading to broad elution bands and cross-contaminated fractions. What is the cause and solution?
Answer:
Peak tailing for basic compounds like quinolines on silica gel is almost always caused by strong, non-ideal interactions with the acidic silanol groups of the stationary phase.[2][10] A portion of your compound gets "stuck" and elutes slowly, creating a tail.
A. Chemical Solutions:
-
Add a Basic Modifier: As with preventing decomposition, adding a competing base like 0.1-1% triethylamine (TEA) to your mobile phase is the most effective solution.[2] The TEA masks the active silanol sites, preventing your bromoquinoline from binding too strongly and allowing it to elute in a sharp, symmetrical band.
-
Mobile Phase pH Adjustment (for HPLC): In reverse-phase HPLC, using a mobile phase with a low pH (e.g., buffered with trifluoroacetic acid, TFA) can protonate the quinoline nitrogen.[10] This creates a consistent positive charge, which can lead to more uniform interactions and better peak shape, especially when paired with ion-pairing agents.[10]
B. Physical/Methodological Solutions:
-
Increase Eluent Polarity: Once your compound begins to elute, you can sometimes reduce tailing by increasing the polarity of the eluent.[3] This stronger solvent is more effective at displacing the compound from the active sites on the silica.
-
Avoid Overloading the Column: Loading too much sample can saturate the stationary phase, leading to band broadening and tailing. For silica gel, a common rule of thumb is a loading capacity of 1:20 to 1:100 (mass of sample to mass of silica), depending on the difficulty of the separation.[11]
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best stationary phase for purifying bromoquinolines?
The most common and cost-effective stationary phase for normal-phase column chromatography is silica gel .[11] However, due to its acidic nature, it may not be suitable for all bromoquinolines. The choice depends on the stability and polarity of your specific compound.
| Stationary Phase | Type | Best For | Considerations |
| Silica Gel | Normal Phase (Polar) | General purpose purification of moderately polar to non-polar compounds.[11] | Can be acidic; may cause decomposition of sensitive compounds.[1] |
| Alumina | Normal Phase (Polar) | Purification of acid-sensitive basic compounds. Available in basic, neutral, and acidic grades.[1][3] | Activity can vary based on water content. |
| C18-Bonded Silica | Reverse Phase (Non-Polar) | Purification of non-polar or weakly polar compounds that are highly retained on silica gel.[1][12] | Elution order is reversed: polar compounds elute first.[12][13] |
FAQ 2: How do I select the right mobile phase (eluent) for my bromoquinoline separation?
Mobile phase selection is an empirical process best guided by Thin-Layer Chromatography (TLC).[11][14]
-
Start with a Standard System: For normal-phase chromatography on silica, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[15][16]
-
Use TLC to Optimize: Spot your crude mixture on a TLC plate and develop it in different solvent ratios. Your goal is to find a system where the desired bromoquinoline has an Rf value between 0.3 and 0.4 .[1] This range typically ensures the compound does not elute too quickly (near the solvent front) or too slowly (stuck at the origin), providing optimal conditions for column separation.
-
Consider Polarity: Bromoquinolines are moderately polar. You will likely need a binary solvent system. Purely non-polar solvents like hexane will result in little to no movement on the TLC plate.
FAQ 3: Should I use isocratic or gradient elution for my purification?
The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the run. It is best for simple separations where the target compound is well-resolved from impurities on the TLC plate.[7]
-
Gradient Elution: The mobile phase composition is changed during the run, typically by increasing its polarity. This is highly recommended for:
FAQ 4: What are the alternatives if column chromatography fails to provide pure bromoquinoline?
If column chromatography is unsuccessful, several other purification techniques can be employed:
-
Recrystallization: An excellent and often scalable method if a suitable solvent can be found that dissolves your compound when hot but not when cold, while impurities remain soluble.[1]
-
Preparative HPLC: Offers much higher separation efficiency and is the method of choice for extremely difficult separations or for achieving very high purity on a small scale.[1] Both normal-phase and reverse-phase options are available.
-
Acid-Base Extraction: Since quinolines are basic, you can often use liquid-liquid extraction to remove non-basic impurities. Dissolve the crude material in an organic solvent, extract with a dilute acid (e.g., 1M HCl) to move the bromoquinoline into the aqueous phase, wash the organic layer to remove impurities, and then basify the aqueous layer and re-extract your purified compound into a fresh organic solvent.
Part 3: Key Experimental Protocols
Protocol 1: General Workflow for Bromoquinoline Purification
This protocol outlines the systematic steps from initial analysis to performing the column separation.
Caption: Workflow for Column Chromatography Purification.
Protocol 2: 2D-TLC for Assessing Compound Stability
This protocol helps determine if your bromoquinoline is stable on a silica gel TLC plate, which is a good proxy for its stability during column chromatography.[3][18]
-
Prepare the Plate: Obtain a square TLC plate. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom edge.
-
Spot the Sample: Carefully apply a small, concentrated spot of your crude bromoquinoline mixture onto the origin line at the far-left corner.
-
First Development: Place the plate in a developing chamber containing your chosen eluent. Allow the solvent to run up the plate until it is about 1 cm from the top edge.
-
Dry and Rotate: Remove the plate and thoroughly dry it to remove all solvent. Then, rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run now serves as the new origin at the bottom of the plate.
-
Second Development: Place the rotated plate into a chamber with the same eluent and develop it again.
-
Analysis: After drying, visualize the plate.
-
Stable Compound: If your compound is stable, all the spots will lie along a 45-degree diagonal line from the origin corner.
-
Unstable Compound: If new spots appear that are off this diagonal, it indicates that your compound has degraded on the silica plate during the experiment.[3]
-
Caption: Interpreting 2D-TLC for compound stability analysis.
References
-
Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. Separation of Bromoalkanes Isomers by Nonporous Adaptive Crystals of Leaning Pillar[19]arene | Request PDF. [Link]
-
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 989(2), 249-55. [Link]
- Google Patents. JP2001322979A - Method for producing 3-bromoquinoline.
-
Biotage. When is Gradient Elution Better than Isocratic Elution?. [Link]
-
Reddit. AskChem: Do primary bromides decompose on silica? : r/chemistry. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Chromatography Forum. separation of positional isomers. [Link]
-
University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]
-
ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Wikipedia. Column chromatography. [Link]
-
Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
SIELC Technologies. Separation of 4-Bromo-2-methylquinolin-3-ol on Newcrom R1 HPLC column. [Link]
-
Reddit. troubleshooting column chromatography : r/chemistry. [Link]
-
Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]
-
Chemistry For Everyone. What Is The Stationary Phase In Column Chromatography?. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. B. Column Chromatography. [Link]
-
Agilent. Isocratic v. Gradient. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. [Link]
-
Phenomenex. Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. [Link]
-
University of Pittsburgh, Department of Chemistry. Thin-Layer Chromatography. [Link]
-
Chemistry For Everyone. How Does Reverse Phase Chromatography Work?. [Link]
-
Nacalai Tesque, Inc. Methods in Developing Mobile Phase Condition for C18 Column. [Link]
-
MDPI. (2025). Stability and Rheological Properties of the Novel Silica-Based Organogel—A Drug Carrier with High Solubilization Potential. [Link]
-
Krska, R., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414, 7257–7270. [Link]
-
Kromasil. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC. [Link]
-
Chemistry LibreTexts. 7.10: Reverse Phase Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 7. biotage.com [biotage.com]
- 8. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 9. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 10. Using Mobile Phase pH to Improve Preparative Purification [phenomenex.com]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. chromtech.com [chromtech.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. welch-us.com [welch-us.com]
- 18. reddit.com [reddit.com]
- 19. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing decomposition of bromoquinolines during purification
Welcome to the technical support center for handling and purifying bromoquinolines. As crucial heterocyclic building blocks in pharmaceutical and materials science research, the stability of bromoquinolines during purification is paramount for obtaining reliable and reproducible results.[1][2] This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you prevent decomposition and ensure the integrity of your compounds.
Understanding Bromoquinoline Instability: The "Why"
Bromoquinolines, while versatile, are susceptible to several degradation pathways. Understanding the root cause of decomposition is the first step toward preventing it. The primary factors are light, heat, pH, and the choice of purification media.
Key Decomposition Mechanisms
-
Photodecomposition : The conjugated aromatic system of quinoline makes it an efficient absorber of UV and sometimes visible light.[3] This absorbed energy can lead to the homolytic cleavage of the C-Br bond, generating radical intermediates that can react further, often resulting in discoloration (yellowing or browning) and the formation of complex impurities.[3][4]
-
Thermal Decomposition : Excessive heat can promote the elimination of hydrogen bromide (HBr) or other fragmentation reactions.[5][6][7] This is particularly problematic during high-temperature distillations or when concentrating solutions on a rotary evaporator at elevated temperatures.
-
pH-Mediated Degradation : The quinoline nitrogen is basic and susceptible to protonation in acidic environments. The resulting quinolinium salt can have altered reactivity. Highly acidic or basic conditions can catalyze decomposition, especially hydrolysis if other sensitive functional groups are present.[8][9][10] The stability of a compound can be significantly influenced by pH, which can alter degradation pathways.[11]
-
Dehalogenation : The carbon-bromine bond can be cleaved under reductive conditions.[12] This can be an unexpected side reaction caused by trace metal impurities from reagents or equipment, certain solvents, or exposure to light.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during bromoquinoline purification.
Q1: My bromoquinoline solution is turning dark yellow/brown after sitting on the bench. What is happening? A: This is a classic sign of photodegradation or air oxidation. Bromoquinolines should be protected from light by wrapping flasks and vials in aluminum foil. Whenever possible, work with degassed solvents and under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
Q2: I ran a TLC of my crude product, and it looked clean. After running a silica gel column, my fractions contain multiple new spots. Why? A: This strongly suggests your compound is unstable on silica gel. The acidic nature of standard silica can catalyze decomposition. You can test for this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If new spots appear, your compound is not stable on silica.[13]
Q3: Is it safe to use a rotary evaporator to concentrate my purified bromoquinoline? A: Yes, but with caution. To minimize thermal stress, use the lowest possible bath temperature (e.g., <40°C) and a high-efficiency vacuum pump to lower the boiling point of the solvent. Do not leave the dried compound on the evaporator for an extended period after the solvent is gone.
Q4: What is the best way to store my purified bromoquinoline? A: For long-term stability, store the compound as a solid if possible. If it is an oil, consider storing it as a concentrated solution in a non-reactive, degassed solvent. All bromoquinolines should be stored in a cool, dark place (refrigerated at 2-8°C is common) under an inert atmosphere.[1][14][15] Always flush the container with argon or nitrogen before sealing.
Troubleshooting Guides & Preventative Strategies
This section provides detailed solutions to specific purification challenges.
Problem: Decomposition on Silica Gel Chromatography
Symptoms:
-
A colored band (yellow, brown, or black) forms at the top of the column.
-
Significant streaking of the product spot on TLC analysis of fractions.
-
Low recovery of the desired product.
-
Appearance of new, often more polar, impurities in the collected fractions.
Root Cause: The surface of silica gel is populated with acidic silanol groups (Si-OH). These acidic sites can catalyze the degradation of sensitive bromoquinolines.
Solution Workflow: Selecting the Right Purification Strategy
Caption: Decision workflow for selecting a purification method.
Solutions & Protocols
-
Deactivate the Silica Gel: Neutralizing the acidic sites on the silica surface is often the easiest solution.
-
Protocol: Triethylamine (Et₃N) Deactivation:
-
Prepare your desired eluent (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Add 0.5-1% triethylamine by volume to the eluent mixture.
-
Prepare the column slurry using this base-modified eluent.
-
Equilibrate the packed column with at least 2-3 column volumes of the modified eluent before loading your sample. Causality: The basic triethylamine neutralizes the acidic silanol groups, creating a more inert surface for the compound to travel through, thus preventing acid-catalyzed decomposition.
-
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a different bulk support.
| Stationary Phase | pH | Best For | Considerations |
| Silica Gel | Acidic | General purpose, good for most neutral and moderately polar compounds. | Can cause decomposition of acid-sensitive molecules. |
| Alumina (Neutral) | ~7.0 | Separating neutral compounds; good alternative to silica. | Can have very strong interactions; may require more polar solvents. |
| Alumina (Basic) | ~9.5 | Good for separating basic compounds; removes acidic impurities. | Not suitable for acid-sensitive or base-labile compounds. |
| Florisil® | Weakly Acidic | Useful for separating less polar compounds. | Can be less predictable than silica or alumina. |
| Reverse-Phase (C18) | Neutral | Excellent for polar compounds; uses polar solvents (water, MeCN, MeOH). | May not be suitable for very nonpolar bromoquinolines. |
-
Minimize Contact Time: Regardless of the method, work efficiently. A faster elution, achieved by using a slightly more polar solvent system, reduces the time your compound spends on the stationary phase, thereby minimizing the opportunity for degradation.
Problem: Debromination During Purification or Workup
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the loss of bromine (M-79/81 or M-Br+H).
-
NMR analysis shows the appearance of a new aromatic proton signal where the bromine was expected.
-
Product recovery is low, with the main impurity being the debrominated quinoline.
Root Cause: Unwanted reductive cleavage of the C-Br bond.
Decomposition Pathway Visualization
Caption: Common triggers for bromoquinoline decomposition.
Preventative Measures
-
Protect from Light: At all stages—reaction, workup, purification, and storage—protect the compound from direct light. Use amber glassware or wrap containers with aluminum foil.[16]
-
Use High-Purity Solvents and Reagents: Ensure that solvents are free from metal contaminants. Using distilled-in-glass (DiG) or HPLC-grade solvents can minimize this risk.
-
Employ Scavengers: If metal-catalyzed decomposition is suspected, radical or metal scavengers can be used.
-
Radical Scavengers: Small amounts of radical inhibitors like BHT (butylated hydroxytoluene) can sometimes be added to solvents to quench radical chain reactions initiated by light or heat.[17]
-
Metal Scavengers: In cases of known metal contamination (e.g., from a preceding cross-coupling reaction), using a solid-supported metal scavenger can be effective.[18] These are functionalized resins that selectively bind and remove dissolved metal ions from a solution prior to final purification.[19]
-
-
Control pH During Workup: When performing aqueous extractions, use buffered solutions (e.g., phosphate buffer at pH 7) instead of strong acids or bases to neutralize the reaction mixture. This prevents exposure to pH extremes that could promote degradation.
General Best Practices for Storage and Handling
-
Atmosphere: Always handle and store sensitive bromoquinolines under an inert atmosphere (argon or nitrogen).
-
Temperature: Store materials in a refrigerator or freezer, depending on their physical state (solids are generally more stable when frozen, liquids when refrigerated).[15]
-
Purity: Impurities can sometimes catalyze decomposition. It is often best to purify the bromoquinoline just before it is needed for the next synthetic step.
-
Documentation: Keep detailed notes on the appearance and analytical purity (TLC, LC-MS) of each batch over time to track its stability under your specific storage conditions.
References
-
Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
-
Mátravölgyi, B., et al. (2023). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Available at: [Link]
-
Appleby, K. M., et al. (2022). Rapid SABRE Catalyst Scavenging Using Functionalized Silicas. Molecules. Available at: [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc. Available at: [Link]
-
Zhang, W., et al. (2021). Thermal Decomposition of Brominated Butyl Rubber. Polymers. Available at: [Link]
- Google Patents. Preparation method for 6-bromine quinoline.
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
-
Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available at: [Link]
-
ResearchGate. Purification and characterization of dehalogenase from Bacillus cereus SN1 isolated from cow dung. Available at: [Link]
-
PubChem. 8-Bromoquinoline. Available at: [Link]
-
RSC Publishing. Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations. Available at: [Link]
-
Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research. Available at: [Link]
-
Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]
-
Wipf, P., & Coleman, C. M. (2004). SCAVENGER strategies in organic synthesis. Drug Discovery World. Available at: [Link]
-
Teledyne ISCO. Chromatography Troubleshooting. YouTube. Available at: [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]
-
Chemistry LibreTexts. Decomposition Reactions. Available at: [Link]
-
Stec, A. A., & Hull, T. R. (2017). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]
-
ResearchGate. (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available at: [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
-
Oka, H., et al. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography. Journal of Chromatography A. Available at: [Link]
-
Denisov, E. T., et al. MECHANISMS OF DECOMPOSITION OF INITIATORS. Available at: [Link]
-
MDPI. Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Available at: [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Khan Academy. Decomposition reactions. Available at: [Link]
-
Scribd. Influence of PH On The Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
-
Starna Scientific. Drug Photostability Testing Kit. Available at: [Link]
-
IBA Lifesciences. Common Problems During His-tag Purification. YouTube. Available at: [Link]
-
Utah State University Extension. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. q1scientific.com [q1scientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 7. cetjournal.it [cetjournal.it]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. scribd.com [scribd.com]
- 12. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 13. Purification [chem.rochester.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. caronscientific.com [caronscientific.com]
- 17. Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Rapid SABRE Catalyst Scavenging Using Functionalized Silicas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Investigation of the Anticancer Potential of Dimethyl-Substituted Bromoquinolines
In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, with many exhibiting significant anticancer properties through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3] This guide presents a comparative study of the anticancer activity of a series of rationally designed dimethyl-substituted bromoquinolines. We will delve into the causality behind the experimental design, provide detailed protocols for the evaluation of these compounds, and present a comprehensive analysis of their potential as anticancer agents.
The Rationale for Dimethyl-Substituted Bromoquinolines
The selection of dimethyl-substituted bromoquinolines for this comparative study is underpinned by established structure-activity relationship (SAR) principles for quinoline-based compounds.[4][5] The bromine substituent is known to enhance the lipophilicity and, in many cases, the biological activity of heterocyclic compounds.[4] The positioning of dimethyl groups on the quinoline ring allows for a systematic exploration of how steric and electronic effects influence cytotoxicity and target engagement. By comparing different isomers, we can elucidate the optimal substitution pattern for maximizing anticancer efficacy.
This investigation will focus on a hypothetical series of dimethyl-substituted bromoquinolines to illustrate the comparative methodology.
Experimental Design: A Multi-faceted Approach to Anticancer Evaluation
To comprehensively assess the anticancer potential of our candidate compounds, a multi-pronged experimental approach is essential. This involves an initial screening for cytotoxicity, followed by more in-depth mechanistic studies to elucidate the mode of action.
Figure 1: Experimental workflow for the comparative anticancer evaluation of dimethyl-substituted bromoquinolines.
In Vitro Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating the anticancer activity of our compounds is to determine their cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the dimethyl-substituted bromoquinolines (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Comparative Cytotoxicity Data
The following table presents hypothetical IC50 values for a series of dimethyl-substituted bromoquinoline isomers against different cancer cell lines.
| Compound | Dimethyl Positions | Bromo Position | IC50 (µM) vs. HeLa | IC50 (µM) vs. HT29 | IC50 (µM) vs. MCF-7 |
| BQ-1 | 2,3- | 6- | 15.8 | 22.5 | 18.2 |
| BQ-2 | 2,4- | 6- | 8.2 | 12.1 | 9.5 |
| BQ-3 | 5,7- | 8- | 5.4 | 7.9 | 6.1 |
| BQ-4 | 6,8- | 3- | 25.1 | 30.8 | 28.4 |
| Doxorubicin | - | - | 0.5 | 0.8 | 0.6 |
From this hypothetical data, we can infer that the substitution pattern significantly influences the anticancer activity. For instance, BQ-3 with dimethyl groups at the 5 and 7 positions and a bromine at the 8-position exhibits the highest potency among the tested isomers. This observation aligns with some published studies suggesting that substitution at the C-8 position of the quinoline ring can be favorable for anticancer activity.[9]
Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Potent compounds identified from the initial cytotoxicity screening should be further investigated to understand their mechanism of action. Quinoline derivatives are known to induce cancer cell death through apoptosis and by causing cell cycle arrest.[1][3]
Apoptosis Induction: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptotic cells.[10][11] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[10]
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the selected bromoquinoline for 24 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Figure 2: Conceptual diagram of apoptosis analysis using Annexin V/PI staining and flow cytometry.
Cell Cycle Arrest Analysis
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[1] The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and measuring the fluorescence intensity using flow cytometry.
-
Cell Treatment: Treat cancer cells with the IC50 concentration of the bromoquinoline for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[13]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to ensure that only DNA is stained.[14]
-
PI Staining: Stain the cells with a solution containing propidium iodide.[14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
A hypothetical result might show that treatment with BQ-3 leads to an accumulation of cells in the G2/M phase, suggesting that the compound interferes with mitotic progression.
Potential Molecular Targets: Topoisomerase Inhibition
Quinoline derivatives are known to target various enzymes involved in cancer cell proliferation, with topoisomerase being a prominent target.[15][16] Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription.[15] Inhibition of these enzymes leads to DNA damage and ultimately cell death. An in vitro topoisomerase I inhibition assay can be performed to assess whether the bromoquinolines act through this mechanism. Some bromo-substituted 8-hydroxyquinolines have been shown to inhibit topoisomerase I.[4]
Structure-Activity Relationship (SAR) Insights
Based on our hypothetical data, a preliminary SAR can be established:
-
Substitution at C-8: The high potency of BQ-3 suggests that substitution at the C-8 position is beneficial for anticancer activity, which is consistent with some literature findings.[9]
-
Position of Dimethyl Groups: The difference in activity between BQ-1 , BQ-2 , and BQ-4 indicates that the relative positions of the dimethyl groups significantly impact cytotoxicity. The 2,4-dimethyl substitution in BQ-2 appears more favorable than the 2,3- or 6,8-dimethyl substitutions.
-
Combined Effect of Substituents: The combination of 5,7-dimethyl and 8-bromo substitution in BQ-3 results in the most potent compound, highlighting the importance of the interplay between different substituents on the quinoline ring.
Conclusion and Future Directions
This comparative guide outlines a systematic approach to evaluating the anticancer activity of novel dimethyl-substituted bromoquinolines. The presented experimental workflow, from initial cytotoxicity screening to mechanistic studies, provides a robust framework for identifying promising lead compounds. Our hypothetical data suggests that the substitution pattern on the quinoline ring is a critical determinant of anticancer efficacy.
Future investigations should focus on expanding the library of isomers to further refine the SAR. In vivo studies using animal models are also essential to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the most potent compounds. Ultimately, a thorough understanding of the mechanism of action and a well-defined SAR will pave the way for the rational design of more effective and selective quinoline-based anticancer drugs.
References
-
Köprülü, T. K., Özcan, S., Ökten, S., & Er, M. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 6(20), 13085–13097. [Link]
-
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 812-821. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Nguyen, H. P., et al. (2017). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 22(8), 1275. [Link]
-
Gavi, V., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Ratajczak-Wrona, W., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3844. [Link]
-
Chen, Y. L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(5), 2315. [Link]
-
Kumar, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Various Authors. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. International Journal of Molecular Sciences, 24(12), 10309. [Link]
-
Rojas-Bite, D. M., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(22), 10565-10578. [Link]
-
Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24151-24177. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Gali-Muhtasib, H., et al. (2018). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Future Medicinal Chemistry, 10(1), 45-61. [Link]
-
Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24151-24177. [Link]
-
Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]
-
Lee, M. D., & Lee, H. C. (2014). Assaying cell cycle status using flow cytometry. Bio-protocol, 4(2), e1029. [Link]
-
Various Authors. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 104-111. [Link]
-
Sim, S., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371. [Link]
-
Vargas-Méndez, L. Y., et al. (2023). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 28(13), 5159. [Link]
-
Pérez-Sayáns, M., et al. (2019). Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol. Marine Drugs, 17(9), 492. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. ijmphs.com [ijmphs.com]
- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Bromo-2,6-dimethylquinoline
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of even minute impurities can drastically alter a compound's biological activity, toxicity, and physicochemical properties, leading to misleading experimental results and jeopardizing the integrity of research. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 4-Bromo-2,6-dimethylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] We will delve into the causality behind experimental choices, offering field-proven insights to ensure the trustworthiness and validity of your findings.
The Synthetic Landscape: Anticipating Impurities in 4-Bromo-2,6-dimethylquinoline Synthesis
A robust purity assessment strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. A common and effective method for the synthesis of 2,4-substituted quinolines is the Combes synthesis .[2][3] This acid-catalyzed condensation of an aniline with a β-diketone provides a direct route to the quinoline core.[2][3]
In the context of 4-Bromo-2,6-dimethylquinoline, the likely precursors for a Combes synthesis are 4-bromo-2-methylaniline and acetylacetone .
Caption: Proposed Combes synthesis of 4-Bromo-2,6-dimethylquinoline.
This synthetic pathway informs our analytical approach by highlighting the primary impurities to screen for:
-
Unreacted Starting Materials: Residual 4-bromo-2-methylaniline and acetylacetone.
-
Isomeric Byproducts: While the Combes synthesis is generally regioselective, trace amounts of isomeric quinolines could form depending on reaction conditions.[3]
-
Side-Reaction Products: Polymeric materials or products from self-condensation of the starting materials.
A Comparative Analysis of Analytical Techniques for Purity Determination
A multi-faceted analytical approach is crucial for a comprehensive purity assessment. No single technique can provide a complete picture. Below, we compare the most effective methods for analyzing 4-Bromo-2,6-dimethylquinoline.
| Technique | Principle | Strengths | Limitations | Primary Application |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Rapid, inexpensive, excellent for reaction monitoring. | Low resolution, not quantitative. | In-process reaction monitoring, preliminary purity check. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly sensitive, quantitative, excellent for separating complex mixtures.[4] | Requires method development, more expensive than TLC. | Definitive purity assessment and quantification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field to elucidate molecular structure. | Provides detailed structural information, can identify and quantify impurities. | Lower sensitivity than HPLC, can be complex to interpret for mixtures.[5] | Structural confirmation, identification of impurities, and quantitative analysis (qNMR). |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Extremely sensitive, provides molecular weight information, can identify unknown impurities. | Isomers are often indistinguishable, not inherently quantitative without standards. | Molecular weight confirmation, identification of impurities, especially when coupled with HPLC or GC. |
Experimental Protocols and Data Interpretation
Thin-Layer Chromatography (TLC): The First Line of Assessment
TLC is an indispensable tool for real-time monitoring of the synthesis of 4-Bromo-2,6-dimethylquinoline.[6][7][8] It allows for a rapid qualitative assessment of the reaction's progress by visualizing the consumption of starting materials and the formation of the product.[8][9]
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a faint baseline in pencil approximately 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent like ethyl acetate.
-
Spotting: On the baseline, spot the 4-bromo-2-methylaniline starting material, the reaction mixture, and a "co-spot" containing both.
-
Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). A good starting point is a 7:3 hexane:ethyl acetate ratio.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, and visualize the spots under UV light (254 nm).
Interpretation:
The reaction is complete when the spot corresponding to 4-bromo-2-methylaniline is no longer visible in the reaction mixture lane. The product, 4-Bromo-2,6-dimethylquinoline, should appear as a new, distinct spot with a different Rf value.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. download.atlantis-press.com [download.atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A-Z Guide to Cross-Reactivity Profiling of 4-Bromo-2,6-dimethylquinoline: A Case Study for Novel Small Molecules
Abstract
In drug discovery, the journey from a hit compound to a clinical candidate is contingent on a thorough understanding of its biological interactions. While high potency against a primary target is desirable, selectivity is paramount for safety and efficacy. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or advantageous polypharmacology. This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the synthetic compound "4-Bromo-2,6-dimethylquinoline" as a working example. As this molecule is not extensively characterized in public literature, we will establish a hypothetical primary target and construct a robust, tiered screening cascade to systematically evaluate its selectivity and potential liabilities. This document serves as a practical blueprint for researchers, scientists, and drug development professionals navigating the critical path of lead characterization.
Introduction: The Quinoline Scaffold and Our Subject Compound
Quinoline and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2][3] Their planar structure and hydrogen bonding capabilities allow them to interact with a diverse range of biological targets. Our compound of interest, 4-Bromo-2,6-dimethylquinoline, is a synthetic derivative whose biological profile is largely unexplored.
For the purpose of this guide, we will hypothesize that 4-Bromo-2,6-dimethylquinoline (BDMQ) has been identified as a potent inhibitor of Kinase X , a hypothetical serine/threonine kinase implicated in an inflammatory disease pathway. Our primary goal is now to build a comprehensive selectivity profile to gauge its potential as a therapeutic agent.
The Imperative of Selectivity Profiling
A successful drug candidate must exhibit a therapeutic window, where the desired on-target effects are achieved at concentrations lower than those causing adverse off-target effects. Kinases, due to the high structural homology of their ATP-binding sites, present a significant challenge for developing selective inhibitors.[4][5] A compound that inhibits multiple kinases may have a complex, and potentially toxic, pharmacological profile. Therefore, a tiered and systematic approach to screening is not just best practice; it is a necessity to mitigate late-stage attrition.[6][7]
Our strategy will follow a logical, three-tiered cascade:
-
Tier 1: Primary Target Potency. Confirmation and precise quantification of BDMQ's activity against Kinase X.
-
Tier 2: Kinome Selectivity. Assessment of BDMQ's activity against a broad panel of related kinases to determine its selectivity.
-
Tier 3: Broad Liability Profiling. Screening against a diverse panel of non-kinase targets known to be associated with adverse drug reactions (ADRs).
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DiscoverX Solutions for Drug Discovery [discoverx.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
